3-[2-(difluoromethyl)-1H-imidazol-1-yl]propan-1-ol
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Overview
Description
3-[2-(difluoromethyl)-1H-imidazol-1-yl]propan-1-ol is a compound that features both an imidazole ring and a difluoromethyl group. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms, which is known for its broad range of chemical and biological properties . The presence of the difluoromethyl group can significantly influence the compound’s reactivity and biological activity.
Preparation Methods
The synthesis of 3-[2-(difluoromethyl)-1H-imidazol-1-yl]propan-1-ol typically involves the hydroxydifluoromethylation of imidazole derivatives. One common method includes the reaction of imidazo[1,2-a]pyridine with difluoroacetaldehyde ethyl acetal under optimized conditions . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
3-[2-(difluoromethyl)-1H-imidazol-1-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its imidazole ring is a key component in many biologically active molecules.
Medicine: It is used in the development of pharmaceuticals due to its potential therapeutic properties.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-[2-(difluoromethyl)-1H-imidazol-1-yl]propan-1-ol involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it more effective in its biological role .
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives such as:
Metronidazole: An antibiotic and antiprotozoal medication.
Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease.
Properties
Molecular Formula |
C7H10F2N2O |
---|---|
Molecular Weight |
176.16 g/mol |
IUPAC Name |
3-[2-(difluoromethyl)imidazol-1-yl]propan-1-ol |
InChI |
InChI=1S/C7H10F2N2O/c8-6(9)7-10-2-4-11(7)3-1-5-12/h2,4,6,12H,1,3,5H2 |
InChI Key |
BRNHFJTVYLCQKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)C(F)F)CCCO |
Origin of Product |
United States |
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